Cas no 75024-00-9 ((1R,2R)-2-fluorocyclohexan-1-ol)
(1R,2R)-2-fluorocyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol, 2-fluoro-, (1R,2R)-
- (1R,2R)-2-fluorocyclohexan-1-ol
- LMYKFDDTPIOYQV-PHDIDXHHSA-N
- CS-0101188
- 14365-32-3
- trans-2-fluoro-cyclohexanol
- AKOS005256392
- SCHEMBL812613
- AS-58831
- rel-(1R,2R)-2-Fluorocyclohexanol
- EN300-1198106
- 656-60-0
- T72787
- C6H11FO
- AKOS015852401
- 75024-00-9
- trans-2-Fluorocyclohexanol
- rac-(1R,2R)-2-fluorocyclohexan-1-ol
- EN300-158089
-
- Inchi: 1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
- InChI Key: LMYKFDDTPIOYQV-PHDIDXHHSA-N
- SMILES: F[C@@H]1CCCC[C@H]1O
Computed Properties
- Exact Mass: 118.079393132g/mol
- Monoisotopic Mass: 118.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2Ų
(1R,2R)-2-fluorocyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-100mg |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 100mg |
¥777.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-250mg |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 250mg |
¥1330.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-500mg |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 500mg |
¥1960.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-1g |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 1g |
¥3834.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-2.5g |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 2.5g |
¥7473.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-5g |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 5g |
¥10332.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171828-10g |
(1R,2R)-2-Fluorocyclohexan-1-ol |
75024-00-9 | 98% | 10g |
¥14227.00 | 2024-07-28 | |
| Enamine | EN300-158089-0.1g |
(1R,2R)-2-fluorocyclohexan-1-ol |
75024-00-9 | 95% | 0.1g |
$36.0 | 2023-05-23 | |
| Enamine | EN300-158089-0.25g |
(1R,2R)-2-fluorocyclohexan-1-ol |
75024-00-9 | 95% | 0.25g |
$53.0 | 2023-05-23 | |
| Enamine | EN300-158089-0.5g |
(1R,2R)-2-fluorocyclohexan-1-ol |
75024-00-9 | 95% | 0.5g |
$91.0 | 2023-05-23 |
(1R,2R)-2-fluorocyclohexan-1-ol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on (1R,2R)-2-fluorocyclohexan-1-ol
(1R,2R)-2-Fluorocyclohexan-1-ol: A Comprehensive Overview
The compound with CAS No. 75024-00-9, commonly referred to as (1R,2R)-2-fluorocyclohexan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a fluorinated cyclohexanol derivative, characterized by its unique stereochemistry and functional groups. The cyclohexane ring serves as the core structure, with a hydroxyl group (-OH) attached at the 1-position and a fluorine atom at the 2-position. The stereochemistry of the molecule is defined by the (1R,2R) configuration, which plays a crucial role in its chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of (1R,2R)-2-fluorocyclohexan-1-ol. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the formation of the stereocenters. This method not only enhances the yield of the desired product but also minimizes waste, aligning with the principles of green chemistry. Additionally, computational chemistry techniques have been employed to study the electronic properties and reactivity of this compound, providing valuable insights into its potential applications.
The physical and chemical properties of (1R,2R)-2-fluorocyclohexan-1-ol are highly relevant to its practical applications. For instance, its solubility in various solvents and its ability to form hydrogen bonds make it an ideal candidate for use in drug delivery systems. Furthermore, the presence of a fluorine atom introduces unique electronic effects that can influence the molecule's interaction with biological targets. Recent studies have explored the role of fluorine substitution in modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.
In terms of biological activity, (1R,2R)-2-fluorocyclohexan-1-ol has shown promising results in preclinical studies targeting various therapeutic areas. For example, researchers have investigated its potential as an anti-inflammatory agent by assessing its ability to inhibit key enzymes involved in inflammatory pathways. The compound has also been evaluated for its anti-cancer properties, with particular focus on its ability to induce apoptosis in cancer cells while sparing normal cells. These findings underscore the importance of stereochemistry in determining biological activity and highlight the need for further research to fully understand its mechanisms of action.
The application of (1R,2R)-2-fluorocyclohexan-1-ol extends beyond pharmacology into materials science and catalysis. Its chiral structure makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecules with high enantioselectivity. Moreover, recent advancements in polymer chemistry have explored the use of this compound as a building block for constructing novel materials with tailored properties. These applications demonstrate the versatility of this compound across multiple disciplines.
In conclusion, (1R,2R)-2-fluorocyclohexan-1-ol (CAS No. 75024-00-9) is a multifaceted compound with significant potential in various fields due to its unique structure and stereochemistry. Ongoing research continues to uncover new insights into its chemical properties and biological activities, paving the way for innovative applications in drug development and materials science. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific knowledge and technological progress.
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